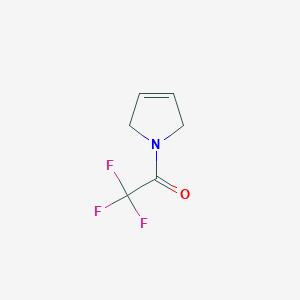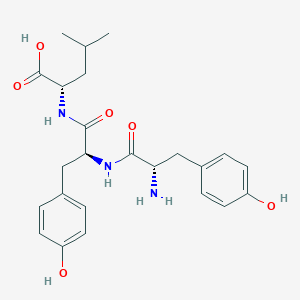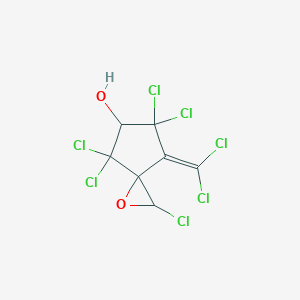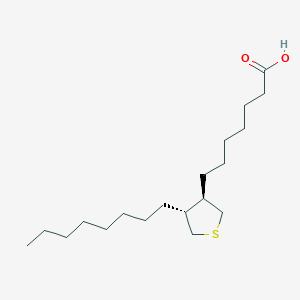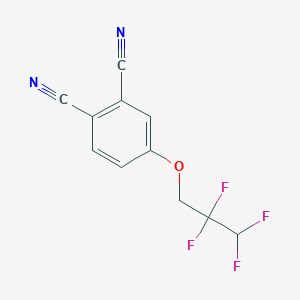
4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds involves specialized chemical reactions that introduce fluorine atoms or fluorine-containing groups into organic molecules. For instance, the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which shares structural similarities with our compound of interest, is achieved through palladium-catalyzed cross-coupling reactions followed by reduction processes. This method highlights the complexity and precision required in synthesizing fluorinated organic compounds (Shimizu et al., 2011).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is critically influenced by the presence of fluorine atoms, which significantly affect the electronic distribution and geometric configuration of the molecule. For example, studies on 1,2,4,5-tetrafluorobenzene have revealed that fluorine substitution leads to slight deviations in symmetry and bond lengths, illustrating the impact of fluorine on molecular geometry (Schei et al., 1984).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity patterns due to the electronegativity of fluorine. These molecules often participate in reactions that are uncommon for their non-fluorinated counterparts. For instance, the synthesis and study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene demonstrated its potential in forming complex derivatives through nucleophilic aromatic substitution, reflecting the distinct chemical behavior induced by fluorination (Sasaki et al., 1999).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, melting point, and phase behavior, are significantly influenced by the incorporation of fluorine atoms. Research on compounds like 1,4-bis(4′-pyridylethynyl)tetrafluorobenzene has provided insights into how fluorination affects these properties, showing variations in solubility and phase transitions compared to their non-fluorinated analogs (Fasina et al., 2004).
Chemical Properties Analysis
The chemical properties of fluorinated organic compounds, such as reactivity, stability, and electronic characteristics, are profoundly altered by the presence of fluorine. Studies have demonstrated that fluorination can lead to increased stability and altered electronic properties, making these compounds interesting for various applications. For example, the synthesis and ambipolar charge transport properties of 1,2,3,4-tetrafluoropentacene underscore the unique characteristics of fluorinated compounds in electronic applications (Chien et al., 2013).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Their Biological Significance
- Triazine Scaffold in Medicinal Chemistry : Triazines, including analogs bearing a benzene ring substituted with different groups, have been explored for their wide spectrum of biological activities. These activities span antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. This indicates the potential of triazine and benzene derivatives for drug development (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Self-Assembly
- Benzene-1,3,5-tricarboxamide (BTA) : BTAs, structurally related to benzene derivatives, demonstrate the ability to self-assemble into one-dimensional structures due to their H-bonding capability. This property is leveraged in nanotechnology, polymer processing, and biomedical applications, underscoring the versatility of benzene-based compounds (Cantekin, de Greef, & Palmans, 2012).
Biodegradation of Aromatic Compounds
- Polycyclic Aromatic Hydrocarbons (PAHs) : Studies on the biodegradation of PAHs, which are compounds with multiple fused benzene rings, highlight the environmental impact and degradation pathways of such stable structures. This research is crucial for understanding how complex aromatic compounds can be broken down in nature (Haritash & Kaushik, 2009).
Eigenschaften
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O/c12-10(13)11(14,15)6-18-9-2-1-7(4-16)8(3-9)5-17/h1-3,10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLGCUTWCKKOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(C(F)F)(F)F)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400698 |
Source


|
| Record name | 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |
CAS RN |
121190-46-3 |
Source


|
| Record name | 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

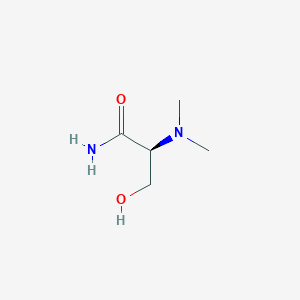
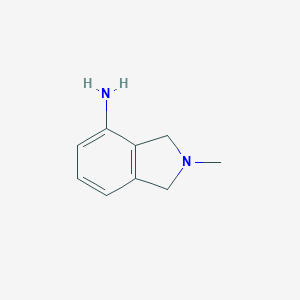
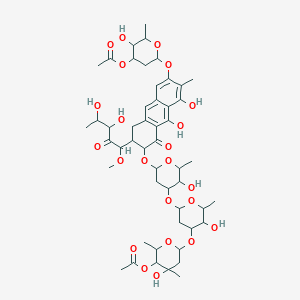

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
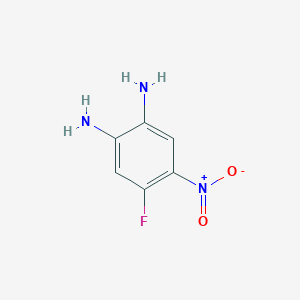
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
